Doxycycline

描述

多西环素是一种广谱抗生素,属于四环素类。它用于治疗各种细菌感染,包括细菌性肺炎、痤疮、衣原体感染、莱姆病、霍乱、斑疹伤寒和梅毒。 它也用于预防疟疾 . 多西环素于 1957 年首次获得专利,并于 1967 年投入商业使用 . 它作为一种通用药物上市,并列入世界卫生组织基本药物清单 .

准备方法

多西环素是通过化学方法从土霉素衍生而来。其制备过程包括以下几个步骤:

氯化和脱水: 土霉素经氯化和脱水形成 11α-氯-6-亚甲基土霉素对甲苯磺酸盐。

氢化: 然后将该中间体进行一步或两步氢化反应,生成多西环素对甲苯磺酸盐。

精制: 最后,对产品进行精制,形成多西环素盐酸盐.

化学反应分析

Oxidative Degradation via Fenton Process

Doxycycline reacts with hydroxyl radicals (- OH) generated in the Fenton process (Fe²⁺/H₂O₂). Optimal degradation conditions and outcomes include:

| Parameter | Optimal Value | Residual this compound (mg/L) | TOC Reduction (%) |

|---|---|---|---|

| H₂O₂ concentration | 611 mg/L | 0 | ≤30 |

| Fe²⁺ concentration | 25 mg/L | ||

| Temperature | 35°C |

-

H₂O₂ concentration is the most statistically significant variable (ANOVA p < 0.05) .

-

Degradation follows pseudo-first-order kinetics, producing intermediates such as 4a,11a-anhydrotetracycline and 6-epithis compound .

Photodegradation

This compound is highly sensitive to light, especially under alkaline conditions:

| Condition | Degradation Efficiency (%) | Half-Life (t₁/₂) |

|---|---|---|

| pH 4.0 (dark) | <5 | >48 h |

| pH 7.2 (simulated sun) | 95 | 1.2 h |

| UV/H₂O₂ (pH 7.0) | 99.6 | 6 min |

-

Photodegradation generates aromatic byproducts and quinone derivatives , which exhibit reduced antimicrobial activity .

-

Dissipation kinetic constant () increases linearly with pH (R² = 0.98) .

Hydrolysis and Thermal Degradation

Hydrolytic stability varies with temperature and pH:

| Medium | Degradation Products | Kinetic Order |

|---|---|---|

| Acidic (pH < 3) | Anhydrothis compound | Zero-order |

| Alkaline (pH > 8) | β-Diketone and lactone derivatives | Second-order |

| High humidity (75% RH) | Isothis compound | Mixed-order |

-

Thermal degradation at 40°C reduces this compound content by 12% in 6 months .

-

Hydrolysis at C-4 and C-6 positions dominates in aqueous solutions .

Ozonation

Ozone rapidly degrades this compound via electrophilic attack on its phenolic and amine groups:

| Ozone Dose (mg/L) | Degradation Efficiency (%) | Toxicity Reduction (%) |

|---|---|---|

| 27.7 | 99.9 | 100 (Vibrio fischeri) |

| 15.0 | 85 | 75 |

-

Ozonation produces non-toxic carboxylic acids (e.g., oxalic acid) and completely eliminates antimicrobial activity .

Interaction with Metal Ions

This compound forms stable chelates with divalent and trivalent metals, altering its reactivity:

| Metal Ion | Stability Constant (log K) | Effect on Degradation |

|---|---|---|

| Fe³⁺ | 24.5 | Inhibits Fenton process |

| Ca²⁺ | 7.8 | Reduces solubility |

| Mg²⁺ | 7.2 | Enhances photolysis |

Solubility and Stability Profile

This compound’s solubility influences its reactivity in different solvents:

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| Water | 0.1 | pH-dependent |

| 0.1M HCl | 50 | Stable |

| Methanol | 0.5 | Degrades |

Advanced Oxidation Processes (AOPs)

Comparative efficiency of AOPs in this compound degradation:

| Method | Time (min) | Efficiency (%) | Byproducts Identified |

|---|---|---|---|

| UV/H₂O₂ | 6 | 99.6 | Low-toxicity acids |

| Ozonation | 10 | 99.9 | Non-toxic fragments |

| Photoperoxidation | 30 | 95 | Toxic intermediates |

科学研究应用

Clinical Applications

Infectious Diseases Treatment

Doxycycline is primarily indicated for treating a variety of bacterial infections, including:

- Rickettsial Infections : Effective against Rocky Mountain spotted fever and typhus.

- Sexually Transmitted Infections (STIs) : Proven efficacy in reducing the incidence of chlamydia, gonorrhea, and syphilis, especially among high-risk populations such as men who have sex with men (MSM) and transgender women. A notable study indicated a reduction in STIs by about 70% when administered within 72 hours post-exposure .

- Respiratory Tract Infections : Used for infections caused by pathogens like Mycoplasma pneumoniae and Haemophilus influenzae.

- Malaria Prophylaxis : Recommended for travelers to endemic regions as an alternative to primaquine, particularly due to its safety profile in patients with glucose-6-phosphate dehydrogenase deficiency .

Non-Infectious Conditions

this compound also has applications in treating non-infectious conditions:

- Acne Treatment : Effective against Propionibacterium acnes, commonly associated with acne.

- Chronic Inflammatory Conditions : Used for conditions like rosacea and periodontitis.

- Cancer Research : Investigated for its potential anti-cancer properties, including inhibition of cell proliferation and induction of apoptosis in certain cancer types .

Emerging Research Applications

Post-Exposure Prophylaxis (PEP)

Recent studies have highlighted this compound's role as a preventive measure against STIs. In clinical trials, participants taking this compound PEP reported significant reductions in STI acquisition rates. For instance, a study involving 501 participants demonstrated a relative risk reduction of 70% for chlamydia and syphilis when this compound was taken within 72 hours after condomless sex .

| Study | Population | Outcome | Reduction in STIs |

|---|---|---|---|

| IPERGAY Study | MSM and Transgender Women | First bacterial STI infection | Chlamydia: 70%, Syphilis: 73% |

| DoxyPEP Trial | HIV-positive/PrEP Users | Incidence of STIs | Gonorrhea: 55-60% |

| NIH Study | MSM and Transgender Women | Acquisition of STIs | Two-thirds reduction |

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound in various contexts:

- A randomized controlled trial demonstrated that participants who took this compound within 72 hours after potential exposure to STIs had significantly lower rates of infection compared to those who did not receive the medication .

- Research on the long-term effects of this compound use has shown no significant increase in antimicrobial resistance among common pathogens when used as directed for conditions like acne or malaria prophylaxis .

作用机制

多西环素通过抑制细菌蛋白质合成发挥作用。 它可逆地结合到 30S 核糖体亚基,阻止氨酰-tRNA 与细菌核糖体结合 . 这种蛋白质合成的抑制是抑菌性的,这意味着它可以阻止细菌的生长和繁殖。 多西环素还会靶向疟原虫的质体,干扰其功能 .

相似化合物的比较

多西环素经常与其他四环素类药物进行比较,例如四环素、土霉素、金霉素、地美环素、利美环素、甲环素和米诺环素 . 与这些化合物相比,多西环素具有几个独特的特征:

吸收: 多西环素口服吸收比旧的四环素更可靠.

亲脂性: 它更亲脂,使其更容易通过细菌脂质双层.

半衰期: 多西环素的血清半衰期更长,可以减少给药频率.

类似的化合物包括:

米诺环素: 另一种第二代四环素,具有类似的吸收和亲脂性特性.

四环素: 一种较旧的四环素,吸收性较差,半衰期较短.

替加环素: 一种甘氨酰环素,具有改善的抗菌谱,但只能以注射剂形式获得.

生物活性

Doxycycline, a member of the tetracycline class of antibiotics, exhibits a broad spectrum of biological activities, particularly its potent antibacterial effects. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, pharmacokinetics, clinical applications, and recent advancements in drug delivery systems.

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome, which is crucial for protein translation. This mechanism is effective against a wide range of both gram-positive and gram-negative bacteria, including anaerobic pathogens .

Pharmacokinetics

This compound is characterized by:

- Rapid Absorption : It is rapidly and nearly completely absorbed when administered orally, with food not significantly affecting its bioavailability.

- Tissue Penetration : this compound achieves high concentrations in various tissues, including the lungs, kidneys, and reproductive organs. This extensive tissue distribution enhances its therapeutic efficacy in treating infections localized in these areas .

- Half-Life : The drug has a prolonged half-life, allowing for once-daily dosing in many cases. Importantly, it does not accumulate in patients with renal insufficiency and is minimally removed during hemodialysis .

Clinical Applications

This compound is widely used in clinical practice for various infections:

- Respiratory Tract Infections : Effective against atypical pneumonia and other respiratory infections.

- Skin and Soft Tissue Infections : Commonly prescribed for acne and other skin infections.

- Genitourinary Infections : Used to treat conditions such as gonorrhea and syphilis.

- Periodontal Disease : Recent studies suggest that this compound may improve glycemic control in diabetic patients with periodontal disease, showing a reduction in HbA1c levels .

Recent Advances in Drug Delivery

Recent research has focused on enhancing the efficacy of this compound through novel drug delivery systems:

- Nanoparticle Encapsulation : this compound-loaded nanoparticles have shown improved antibacterial activity compared to free this compound. For example, studies indicate that encapsulating this compound in polymeric nanoparticles enhances its cellular penetration and sustained release, making it more effective against intracellular pathogens like E. coli .

- Combination Therapies : Combining this compound with other agents (e.g., curcumin) in liposomal formulations has demonstrated synergistic effects against bacterial pathogens while maintaining low cytotoxicity to human cells .

Case Studies

Several case studies highlight the effectiveness of this compound in specific clinical scenarios:

- Diabetes Management : A randomized controlled trial involving 2565 participants indicated that scaling and root planing (SRP) combined with this compound treatment led to significant reductions in HbA1c levels among diabetic patients at 3 to 4 months post-treatment .

- Intravenous Use : In severe infections requiring hospitalization, intravenous administration of this compound has been shown to achieve comparable serum concentrations to oral dosing, providing flexibility in treatment options for critically ill patients .

Summary Table of this compound's Biological Activity

| Activity | Details |

|---|---|

| Mechanism of Action | Inhibits protein synthesis by binding to 30S ribosomal subunit |

| Spectrum of Activity | Effective against gram-positive/negative bacteria and anaerobes |

| Pharmacokinetics | Rapid absorption; extensive tissue distribution; prolonged half-life |

| Clinical Uses | Respiratory infections, skin infections, genitourinary infections, periodontal disease |

| Advancements | Nanoparticle formulations enhance efficacy; combination therapies improve outcomes |

属性

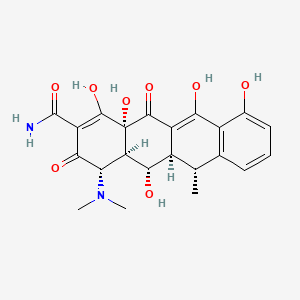

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-AKNGSSGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037653, DTXSID80992212 | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule., TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/ | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, CRYSTALLINE POWDER | |

CAS No. |

564-25-0, 7164-70-7, 24390-14-5 | |

| Record name | Doxycycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxycycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is doxycycline's primary mechanism of action?

A1: this compound is a tetracycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. []

Q2: How does this compound affect Brugia malayi infections?

A2: this compound targets the endosymbiotic bacteria Wolbachia, which is essential for Brugia malayi survival and reproduction. By reducing Wolbachia loads, this compound effectively decreases microfilaremia and reduces adverse reactions associated with standard antifilarial treatment. []

Q3: Does this compound impact matrix metalloproteinases (MMPs)?

A3: Yes, this compound has been shown to inhibit MMP activity, particularly MMP-2 and MMP-9. This inhibition is attributed to its chelating properties, where it binds to metal ions essential for MMP catalytic activity. [, ]

Q4: How does this compound influence epithelial-mesenchymal transition (EMT)?

A4: this compound has been shown to inhibit TGF-beta1-induced EMT and cell migration in respiratory epithelial cells by suppressing the activation of Smad2/3 and p38 signaling pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound hyclate, the commonly used form, has a molecular formula of C22H24N2O8 • HCl • 1/2 C2H6O • 1/2 H2O and a molecular weight of 512.94 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers don't detail specific spectroscopic data, FTIR analysis has been used to evaluate drug-drug interactions between this compound and monocaprin in a hydrogel formulation. []

Q7: How stable is this compound in different formulations?

A7: this compound stability can be affected by various factors, including formulation components and storage conditions. For instance, the addition of monocaprin to this compound in situ hydrogel negatively impacted this compound stability in a concentration-dependent manner. []

Q8: Can you provide an example of this compound's compatibility in a specific application?

A8: this compound has been successfully incorporated into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanofibers for targeted drug delivery in tendon rupture repair. []

Q9: How do structural modifications affect this compound's activity?

A9: While the provided papers do not directly investigate SAR, research on optimized tetracyclines with modifications at the 7-position shows enhanced in vitro and in vivo antimalarial activity compared to this compound. []

Q10: What strategies are employed to enhance this compound's stability and bioavailability?

A10: Various formulation strategies, such as encapsulation in nanofibers [] and incorporation into in situ hydrogels [], are being explored to improve this compound's stability, solubility, and controlled release for targeted delivery and enhanced therapeutic outcomes.

Q11: How is this compound absorbed and distributed in the body?

A11: this compound is well-absorbed orally and achieves therapeutic concentrations in serum and tissues, including lung and synovial fluid. Its lipid solubility allows for good tissue penetration. [, ]

Q12: What factors can influence this compound's pharmacokinetics?

A12: Co-administration of certain drugs can alter this compound's PK profile. For example, oral antacid administration was found to enhance the clearance of intravenous this compound, shortening its half-life and increasing total body clearance. []

Q13: Does this compound cross the blood-brain barrier?

A13: Yes, this compound can penetrate the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF), making it effective for treating neuroborreliosis. []

Q14: How is this compound eliminated from the body?

A14: this compound is primarily eliminated through both renal and non-renal pathways. It is excreted in urine and feces. []

Q15: Can this compound levels be measured in biological samples?

A15: Yes, various analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to quantify this compound concentrations in biological samples such as serum, plasma, CSF, and tears. [, , ]

Q16: What cell lines have been used to study this compound's effects?

A16: Researchers have employed various cell lines, including A549 lung cells [], primary human corneal epithelial cells [], and equine synoviocytes [], to investigate this compound's impact on EMT, MMP expression, and other cellular processes.

Q17: Are there animal models used in this compound research?

A17: Yes, this compound's efficacy and safety have been evaluated in animal models, including rat models for tendon rupture repair [], murine models for Mycobacterium avium infection [], and canine models for monocytic ehrlichiosis. []

Q18: Has this compound been tested in clinical trials?

A18: Yes, several clinical trials have investigated the efficacy and safety of this compound for various conditions. For example, a randomized controlled trial assessed the effect of this compound on MMP expression in atherosclerotic plaques in patients undergoing carotid endarterectomy. []

Q19: Are there known mechanisms of resistance to this compound?

A19: Yes, bacterial resistance to this compound can occur through mechanisms such as efflux pump overexpression, ribosomal protection proteins, and enzymatic inactivation. []

Q20: Is there cross-resistance between this compound and other antibiotics?

A20: Cross-resistance can occur between this compound and other tetracycline-class antibiotics due to shared mechanisms of resistance. []

Q21: What drug delivery strategies have been explored for this compound?

A21: Researchers are investigating novel drug delivery systems for this compound, including electrospun nanofibrous membranes for localized and sustained release in tendon rupture repair. []

Q22: What analytical methods are used to quantify this compound?

A22: Common analytical techniques include HPLC, LC-MS, and microbial assays. These methods are employed to measure this compound concentrations in various biological samples and assess its pharmacokinetics, residues, and stability in different formulations. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。